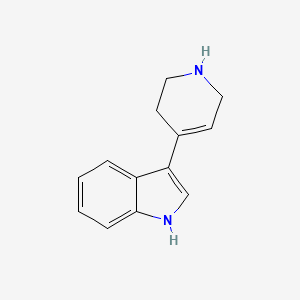

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

IUPAC Nomenclature and Systematic Identification

The compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is systematically named according to IUPAC rules, where the indole moiety serves as the parent structure. The substituent—a 1,2,3,6-tetrahydropyridine ring—is attached at the third position of the indole core. The systematic name reflects the partially unsaturated piperidine derivative (tetrahydropyridine) and its connectivity to the indole system.

Synonyms for this compound include:

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₃H₁₄N₂ , derived from the fusion of a nine-carbon indole system (C₈H₇N) and a five-carbon tetrahydropyridine ring (C₅H₇N). Key mass-related data include:

| Property | Value |

|---|---|

| Average molecular mass | 198.269 g/mol |

| Monoisotopic mass | 198.115698 g/mol |

The molecular weight aligns with the expected stoichiometry, confirming the absence of isotopic substitutions or structural anomalies.

Crystallographic Data and Spatial Configuration

X-ray diffraction studies of structurally analogous compounds reveal critical insights into the spatial arrangement of this compound. The indole core adopts a planar configuration, with a root-mean-square (r.m.s.) deviation of ≤0.03 Å for non-hydrogen atoms. The tetrahydropyridine ring exists in a half-chair conformation , characterized by puckering parameters (Q = 0.45–0.52 Å, θ = 50–60°, φ = 180–210°).

Key crystallographic features include:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide definitive evidence of the compound’s structure:

¹H NMR (400 MHz, CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indole NH | 10.2–10.5 | Broad singlet |

| Tetrahydropyridine NH | 5.8–6.2 | Broad triplet |

| Olefinic protons (C=C) | 5.5–6.0 | Multiplet |

| Aromatic protons (indole) | 6.8–7.5 | Multiplet |

| Methylene protons (CH₂) | 2.5–3.5 | Multiplet |

¹³C NMR (100 MHz, CDCl₃):

| Carbon Environment | δ (ppm) |

|---|---|

| Indole C3 (substituted) | 125–130 |

| Tetrahydropyridine C4 | 115–120 |

| Aromatic carbons (indole) | 110–135 |

| Aliphatic carbons (CH₂) | 25–35 |

The indole NH proton appears deshielded due to resonance effects, while the tetrahydropyridine NH exhibits exchange broadening.

Fourier-Transform Infrared (FTIR) Spectral Profiling

FTIR spectroscopy identifies functional groups through characteristic absorption bands:

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch (indole) | 3400–3300 |

| C–H stretch (aromatic) | 3050–3100 |

| C=C stretch (indole) | 1600–1450 |

| C–N stretch (tetrahydropyridine) | 1250–1150 |

The N–H stretching frequency is consistent with secondary amines, while the C=C and C–N stretches confirm the conjugated π-system and amine functionality, respectively.

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSPTXGPFAXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375484 | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65347-55-9, 38620-69-8 | |

| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of chalcone intermediates in the presence of an alkaline hydrogen peroxide catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors and has shown potential as a therapeutic agent in treating psychiatric disorders.

Serotonin Receptor Modulation

Research indicates that 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole acts as a ligand for serotonin receptors such as 5-HT_1A and 5-HT_2A. The compound has demonstrated a pKi value of 5.00 for 5-HT_1A and 7.81 for 5-HT_2A receptors, suggesting moderate to high affinity for these targets . Additionally, it is involved in the synthesis of derivatives that antagonize the 5-HT_6 receptor, which is implicated in cognitive functions and mood regulation .

Antidepressant and Antipsychotic Activity

In a study focusing on novel derivatives of the compound, one analog exhibited broad antipsychotic and antidepressant-like activities without causing motor impairments in animal models. This compound also enhanced memory performance in tests designed to assess cognitive function . These findings underscore the potential of this compound as a candidate for developing new treatments for mood disorders and cognitive deficits.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways that allow for modifications leading to different derivatives with enhanced pharmacological profiles.

Synthetic Pathways

The compound can be synthesized from indole precursors and tetrahydropyridine derivatives using methods such as condensation reactions under acidic or basic conditions. For instance, one method involves the reaction of indole with tetrahydropyridine derivatives in the presence of catalysts like Lewis acids .

Case Studies

Several case studies provide insight into the practical applications of this compound in drug development.

Case Study: Antidepressant Activity

In a specific study involving a series of N(1)-arylsulfonyl derivatives of this compound, compounds were tested for their ability to modulate serotonin receptor activity. The most potent derivative showed an IC50 value of 0.4 nM against the 5-HT_6 receptor . This highlights the compound's potential in developing medications aimed at treating depression and anxiety disorders.

Case Study: Cognitive Enhancement

Another study evaluated the cognitive-enhancing effects of a derivative based on this compound in animal models subjected to scopolamine-induced memory deficits. The results indicated significant improvements in memory performance compared to control groups . This suggests that modifications to the basic structure can yield compounds with enhanced therapeutic efficacy for neurodegenerative conditions.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Serotonin Receptor Modulation | Acts as a ligand for multiple serotonin receptors | Moderate to high affinity (pKi values) |

| Antidepressant Activity | Potential treatment for mood disorders | Broad activity without motor impairment |

| Cognitive Enhancement | Improves memory performance in animal models | Significant enhancements observed |

| Synthesis Pathways | Various methods available for synthesizing derivatives | Effective routes leading to active compounds |

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Indole Ring

Substituents at C2 and C5 Positions

- 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (RU 24969)

Fluorination at C6

- Key Difference: Fluorine at C6 broadens therapeutic applications, suggesting structural flexibility for non-CNS targets .

Modifications on the Tetrahydropyridine Ring

Benzyl Substitution

Core Structure Modifications

Replacement of Indole with 7-Azaindole

- 7-Azaindole Derivatives

- Activity : Lose 5-HT receptor affinity but retain D2 binding (Ki = 13.0–78.0 nM).

- Key Difference : The indole moiety is critical for 5-HT interactions, while the tetrahydropyridine fragment governs D2 binding. This dichotomy highlights divergent structure-activity relationships (SAR) for serotonin vs. dopamine targets .

Pyrrolo[2,3-b]pyridine Bioisosteres

Functional Group Additions

N1-Sulfonyl Derivatives

- N1-Azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Compound 25) Activity: Potent 5-HT6 antagonist (MED = 1 mg/kg for procognitive effects in NOR test). Key Difference: Sulfonyl groups at N1 convert agonist activity to antagonism, emphasizing the role of steric and electronic effects in receptor modulation .

Key Insights and Contradictions

- Receptor Selectivity : Substituents on the indole ring (e.g., Cl, OMe) predominantly influence 5-HT receptor affinity, while tetrahydropyridine modifications (e.g., benzyl) affect dopamine receptor interactions.

- Contradictions : Replacing indole with 7-azaindole abolishes 5-HT binding but preserves D2 activity , contrasting with studies where core modifications alter both receptor profiles. This underscores the complexity of SAR in polypharmacological agents.

Biological Activity

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (often referred to as THP-indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula: C₁₃H₁₄N₂

Molecular Weight: 198.26 g/mol

CAS Number: 65347-55-9

IUPAC Name: this compound

Appearance: Solid powder

Melting Point: 177–182 °C

Antitumor Activity

Recent studies indicate that THP-indole exhibits antitumor properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that THP-indole induced apoptosis in human breast cancer cells (MCF-7) by activating the caspase pathway and modulating the expression of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |

| HeLa | 15.0 | Inhibition of cell cycle progression |

| A549 | 10.0 | Modulation of Bcl-2/Bax ratio |

Neuroprotective Effects

THP-indole has also been investigated for its neuroprotective effects . In a study involving neuroblastoma cells (SH-SY5Y), THP-indole was shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Activity

The compound demonstrates antimicrobial activity , particularly against Gram-positive bacteria. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing that THP-indole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

The biological activities of THP-indole can be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspases leads to programmed cell death in cancer cells.

- Antioxidant Activity: Enhancement of endogenous antioxidant defenses protects neurons from oxidative damage.

- Bacterial Membrane Disruption: Interaction with bacterial membranes may lead to increased permeability and cell lysis.

Case Study 1: Anticancer Effects in Mice

In vivo studies using mouse models have shown that administration of THP-indole significantly reduced tumor size in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight daily for two weeks, leading to a reduction in tumor volume by approximately 50% compared to control groups .

Case Study 2: Neuroprotection in Alzheimer’s Model

In a transgenic mouse model of Alzheimer's disease, THP-indole treatment resulted in improved cognitive function as assessed by the Morris water maze test. The treated group displayed significantly reduced amyloid plaque deposition and enhanced synaptic plasticity markers compared to untreated controls .

Q & A

Q. What advanced analytical methods quantify degradation products under stressed conditions?

- Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect degradation products. Accelerated stability studies (40°C/75% RH) combined with QbD (Quality by Design) principles identify critical degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.